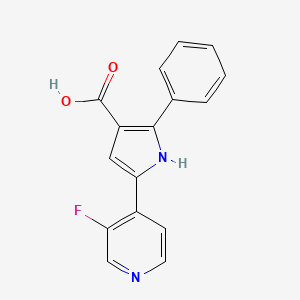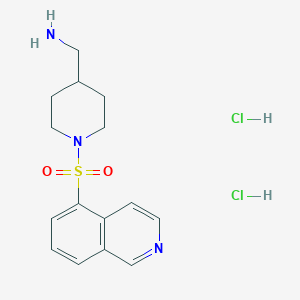
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride is a chemical compound known for its role as an inhibitor of mammalian protein kinases. This compound is particularly significant in the field of biochemical research due to its ability to competitively bind to ATP, thereby inhibiting protein kinase activity .
Métodos De Preparación
The synthesis of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to ensure stability and prevent decomposition. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Acts as an inhibitor of protein kinases, making it valuable in studies related to cell signaling and regulation.
Medicine: Potential therapeutic applications due to its inhibitory effects on protein kinases, which are involved in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride involves its binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby modulating cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include:
Isoquinoline-5-sulfonyl chloride hydrochloride: Shares a similar structure but differs in its chloride group.
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride: Another protein kinase inhibitor with a different amine group. The uniqueness of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride lies in its specific piperidine and aminomethyl groups, which confer distinct biochemical properties and applications
Propiedades
Número CAS |
936250-35-0 |
|---|---|
Fórmula molecular |
C15H21Cl2N3O2S |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2S.2ClH/c16-10-12-5-8-18(9-6-12)21(19,20)15-3-1-2-13-11-17-7-4-14(13)15;;/h1-4,7,11-12H,5-6,8-10,16H2;2*1H |
Clave InChI |
ZAHMDSIGCPXKTF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
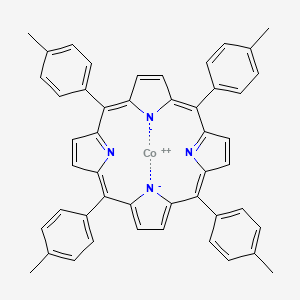

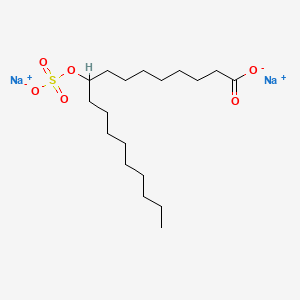

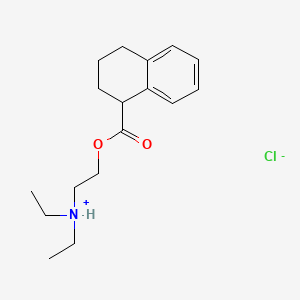
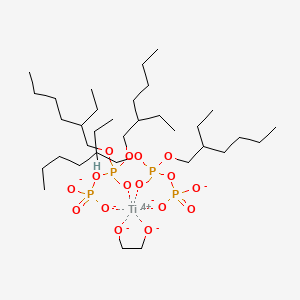

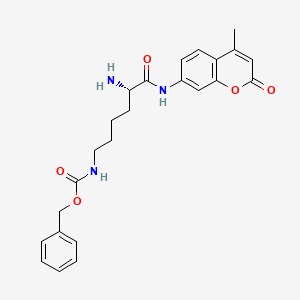
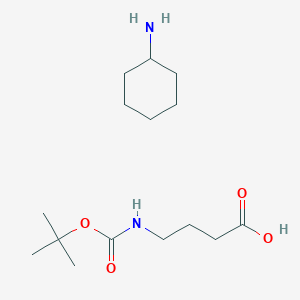
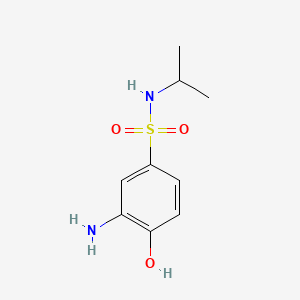
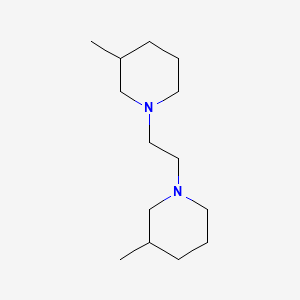
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
